2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde
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Overview
Description
2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrrolidin-1-ylmethylbenzene: This step involves the reaction of benzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide.
Acylation: The resulting pyrrolidin-1-ylmethylbenzene is then acylated using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the thiobenzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products include alcohols or amines.
Substitution: The major products depend on the nucleophile used, such as substituted benzoyl or thiobenzaldehyde derivatives.
Scientific Research Applications
2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the benzoyl and thiobenzaldehyde groups can participate in various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidin-1-ylmethyl)benzoic acid
- 3-(Pyrrolidin-1-ylmethyl)benzaldehyde
- 3-(Pyrrolidin-1-ylmethyl)benzyl alcohol
Uniqueness
2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the presence of both the benzoyl and thiobenzaldehyde groups, which confer distinct chemical and biological properties
Biological Activity
2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanism of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C19H19NOS |
Molecular Weight | 309.4 g/mol |
IUPAC Name | 4-[2-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI Key | TUQSLXKESRTRLZ-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis. In vitro studies have shown effectiveness against various strains of bacteria, particularly those associated with skin infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The presence of the pyrrolidine ring enhances its ability to penetrate cellular membranes, allowing for effective intracellular action.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, which can lead to oxidative stress and subsequent cell death in cancerous cells.
- Interaction with Cell Membranes : The thiobenzaldehyde moiety can disrupt bacterial cell membranes, enhancing its antimicrobial efficacy.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly reduced the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
- Anticancer Properties : Another research effort focused on a similar structure found that it inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
4-(Pyrrolidin-1-ylmethyl)benzoic acid | Moderate | Low |
4-(Pyrrolidin-1-ylmethyl)benzoylbenzonitrile | High | Moderate |
This compound | High | High |
Properties
Molecular Formula |
C19H19NOS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[3-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS/c21-19(18-9-2-1-7-17(18)14-22)16-8-5-6-15(12-16)13-20-10-3-4-11-20/h1-2,5-9,12,14H,3-4,10-11,13H2 |
InChI Key |
AMHQVMJXKURXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
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